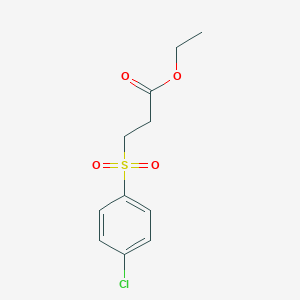
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate, also known as CPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPSP is a white to off-white crystalline powder that is soluble in organic solvents like ethanol and acetone.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate is not fully understood. However, it is believed to act as a prodrug that undergoes metabolic activation to form reactive intermediates that covalently modify cellular proteins. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leukotrienes, and thromboxanes. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate also inhibits the activity of lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of leukotrienes.
Biochemische Und Physiologische Effekte
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to reduce the production of prostaglandins, leukotrienes, and thromboxanes, which are involved in the inflammatory response. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has also been shown to reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to reduce pain and fever in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used as a building block in the synthesis of biologically active compounds. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been extensively studied for its potential applications in medicinal chemistry. However, Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has some limitations for lab experiments. It has poor water solubility, which limits its use in aqueous environments. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate also has limited bioavailability, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 3-(4-chlorophenyl)sulfonylpropanoate. One potential direction is the synthesis of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate derivatives that exhibit improved water solubility and bioavailability. Another potential direction is the study of the mechanism of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives. The identification of cellular targets and the elucidation of the molecular mechanisms of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives may lead to the development of new drugs for the treatment of inflammatory and pain disorders. The study of the pharmacokinetics and pharmacodynamics of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives may also provide valuable insights into their therapeutic potential.
Synthesemethoden
The synthesis of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl acrylate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination mechanism, resulting in the formation of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate. The yield of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of reactants.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a building block in the synthesis of biologically active compounds. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been used to synthesize sulfonamide derivatives that exhibit antibacterial, antifungal, and antitumor activities. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has also been used to synthesize nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.
Eigenschaften
CAS-Nummer |
14725-83-8 |
|---|---|
Produktname |
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate |
Molekularformel |
C11H13ClO4S |
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
ethyl 3-(4-chlorophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C11H13ClO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
RZYMGVKSNWALIW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl |
Synonyme |
3-(4-Chlorophenylsulfonyl)propionic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cytidine,[5-3H]](/img/structure/B77100.png)
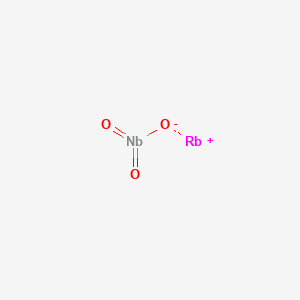
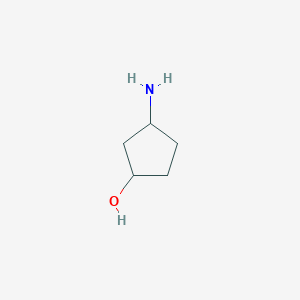
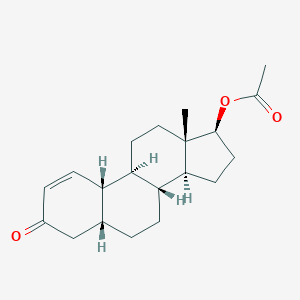
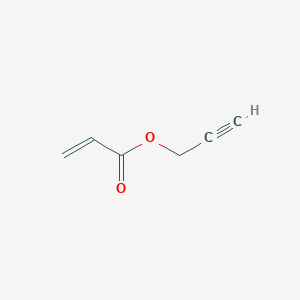
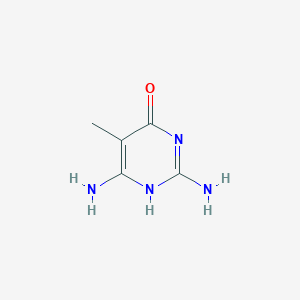




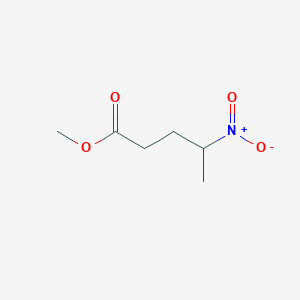
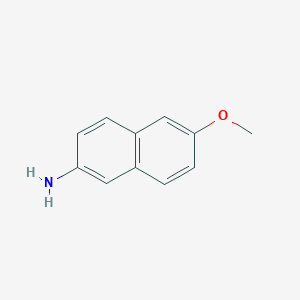
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)